molecular formula C12H16O B1310548 3,3-Dimethyl-1-phenylbutan-1-one CAS No. 31366-07-1

3,3-Dimethyl-1-phenylbutan-1-one

Cat. No.: B1310548
CAS No.: 31366-07-1
M. Wt: 176.25 g/mol
InChI Key: RAGQNMUFPJIWQE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula C12H16O. It is a ketone characterized by a phenyl group attached to a butanone backbone with two methyl groups at the third carbon position.

Scientific Research Applications

3,3-Dimethyl-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

The safety information for “3,3-Dimethyl-1-phenylbutan-1-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-phenylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+(CH3)3C-COClAlCl3C6H5COC(CH3)3+HCl\text{C}_6\text{H}_6 + \text{(CH}_3\text{)}_3\text{C-COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC(CH}_3\text{)}_3 + \text{HCl} C6​H6​+(CH3​)3​C-COClAlCl3​​C6​H5​COC(CH3​)3​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, influencing biochemical pathways and processes .

Comparison with Similar Compounds

  • 3,3-Dimethyl-2-phenylbutan-2-one
  • 3,3-Dimethyl-1-phenylpropan-1-one
  • 3,3-Dimethyl-1-phenylpentan-1-one

Comparison: 3,3-Dimethyl-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it has a higher steric hindrance due to the two methyl groups at the third carbon position, affecting its reactivity and interaction with other molecules .

Properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQNMUFPJIWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446364
Record name 3,3-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31366-07-1
Record name 3,3-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1-phenylbutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary chemical transformation described in the research paper involving 3,3-Dimethyl-1-phenylbutan-1-one?

A1: The research paper details the synthesis of N‐Benzoyl‐2,2‐Dimethylpropanamide starting from this compound. [] While the specific reaction steps are not provided in the abstract, this suggests that the research focuses on using this compound as a key starting material or intermediate in the synthesis of other organic compounds.

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